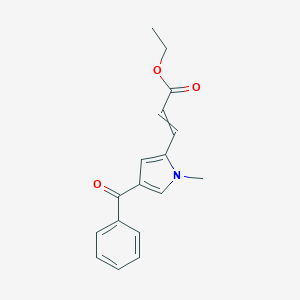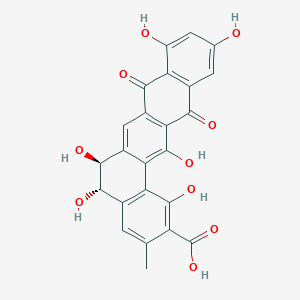
Pradimicin M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pradimicin M is a naturally occurring compound with the molecular formula C24H16O10. It is a member of the pradimicin family of antibiotics, which are known for their antifungal and antibacterial properties. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a tetracyclic core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pradimicin M typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the tetracyclic core through cyclization reactions, followed by the introduction of hydroxyl groups via oxidation reactions. Specific reagents and conditions can vary, but common steps include:
Cyclization: Formation of the tetracyclic core.
Oxidation: Introduction of hydroxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Purification: Techniques such as column chromatography are used to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in large quantities, which can then be extracted and purified for use.
Análisis De Reacciones Químicas
Types of Reactions
Pradimicin M undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce quinones, while reduction reactions can yield alcohols.
Aplicaciones Científicas De Investigación
Pradimicin M has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Pradimicin M involves its interaction with cellular components, leading to the inhibition of essential biological processes. The compound targets specific enzymes and proteins, disrupting their function and ultimately leading to cell death. The exact molecular pathways involved can vary depending on the organism and the specific conditions.
Comparación Con Compuestos Similares
Pradimicin M is unique among similar compounds due to its specific structure and functional groups Similar compounds include other members of the pradimicin family, such as pradimicin A and pradimicin C These compounds share a similar tetracyclic core but differ in the number and position of hydroxyl groups and other functional groups
Propiedades
Número CAS |
132971-63-2 |
|---|---|
Fórmula molecular |
C24H16O10 |
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
(5S,6S)-1,5,6,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C24H16O10/c1-6-2-8-15(22(31)13(6)24(33)34)16-10(21(30)20(8)29)5-11-17(23(16)32)19(28)9-3-7(25)4-12(26)14(9)18(11)27/h2-5,20-21,25-26,29-32H,1H3,(H,33,34)/t20-,21-/m0/s1 |
Clave InChI |
ROFMCMXCPNFONV-SFTDATJTSA-N |
SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
SMILES isomérico |
CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
SMILES canónico |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
Key on ui other cas no. |
132971-63-2 |
Sinónimos |
Pradimicin M |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


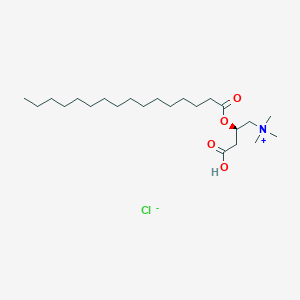

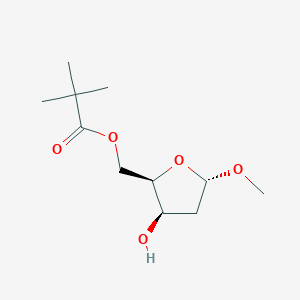


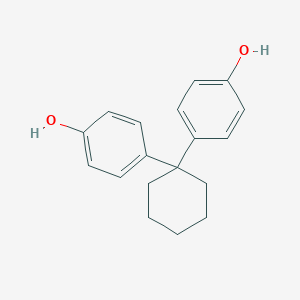
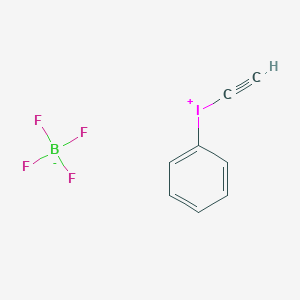



![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)
